molecular formula C15H20ClNO B12647987 1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride CAS No. 92651-66-6

1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride

Cat. No.: B12647987
CAS No.: 92651-66-6
M. Wt: 265.78 g/mol
InChI Key: FSCYEUHVVGVWSN-UHFFFAOYSA-N
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Description

1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a tert-butylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride typically involves a multi-step process. One common method is the Betti reaction, which involves the condensation of 2-naphthol, an aldehyde, and a secondary amine. The reaction is carried out under solvent-free conditions or in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different substituents .

Scientific Research Applications

1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride involves its interaction with molecular targets, such as the β2-adrenergic receptor. By blocking this receptor, the compound inhibits downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This results in various physiological effects, such as reduced heart rate and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to selectively block the β2-adrenergic receptor makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

92651-66-6

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

1-[(tert-butylamino)methyl]naphthalen-2-ol;hydrochloride

InChI

InChI=1S/C15H19NO.ClH/c1-15(2,3)16-10-13-12-7-5-4-6-11(12)8-9-14(13)17;/h4-9,16-17H,10H2,1-3H3;1H

InChI Key

FSCYEUHVVGVWSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

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